molecular formula C19H19FN4O B13555292 N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine

N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine

Cat. No.: B13555292
M. Wt: 338.4 g/mol
InChI Key: YPWIZQYZXYQOHJ-UHFFFAOYSA-N
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Description

N-{[3-Fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine is a quinazoline derivative characterized by a morpholine-substituted phenylmethyl group at the 4-amino position of the quinazoline core.

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(3-fluoro-4-morpholin-4-ylphenyl)methyl]quinazolin-4-amine

InChI

InChI=1S/C19H19FN4O/c20-16-11-14(5-6-18(16)24-7-9-25-10-8-24)12-21-19-15-3-1-2-4-17(15)22-13-23-19/h1-6,11,13H,7-10,12H2,(H,21,22,23)

InChI Key

YPWIZQYZXYQOHJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)CNC3=NC=NC4=CC=CC=C43)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the quinazoline core: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the morpholine ring: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced to the aromatic ring.

    Final coupling: The final step involves coupling the substituted phenyl ring with the quinazoline core under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Modifications

The quinazoline scaffold is versatile, with substitutions at the 4-amino position and modifications to the phenyl ring critically influencing activity. Below is a comparative analysis of key analogs:

Table 1: Key Structural Features and Properties of Selected Quinazoline Derivatives
Compound Name Substituents on Phenyl Ring Additional Modifications Molecular Weight Notable Activity/Application Reference
Target Compound 3-Fluoro, 4-morpholinyl Benzyl linkage to quinazoline ~379.8 (est.) Hypothesized kinase inhibition
Lapatinib (N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-...quinazolin-4-amine) 3-Chloro, 4-(3-fluorobenzyloxy) Methoxy, furanyl, sulfonamide groups 581.06 EGFR/Her2 inhibitor (antitumor)
5a (2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine) None (simple phenyl) Morpholinyl at quinazoline C2 308.7 Analgesic, anti-inflammatory
Gefitinib Impurity 13 (CAS 1502829-45-9) 3-Chloro-4-fluorophenyl Dual morpholinylpropoxy/propyl groups 574.09 Kinase inhibitor impurity
5j (6,7-Dibromo-N-(4-bromophenyl)-2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-amine) 4-Bromophenyl Bromination at C6/C7 of quinazoline 545.5 Enhanced halogen-mediated binding
Key Observations:

Morpholine Positioning : The target compound’s morpholine group on the benzyl moiety distinguishes it from analogs like 5a, where morpholine is directly attached to the quinazoline core. This may alter target selectivity due to spatial flexibility .

Halogen Effects : Lapatinib and Gefitinib Impurity 13 utilize chloro/fluoro substituents for enhanced receptor binding, similar to the target’s 3-fluoro group. Halogens improve lipophilicity and π-π stacking in kinase domains .

Benzyl vs.

Pharmacological Activity and QSAR Insights

Quantitative Structure-Activity Relationship (QSAR) studies highlight critical pharmacophoric features:

  • Morpholine Contribution : Morpholinyl groups enhance solubility and hydrogen bonding, as seen in 5a–5g (). For the target compound, the 4-morpholinyl group may stabilize interactions with kinase ATP pockets .
  • Fluorine Impact : The 3-fluoro substituent in the target compound mimics lapatinib’s 3-chloro-4-fluorophenyl group, which is critical for EGFR inhibition. Fluorine’s electronegativity optimizes binding affinity .
Table 2: Activity Trends Based on Substituents
Substituent Type Example Compound Effect on Activity Reference
Morpholinyl (C2/C4) 5a, Gefitinib Impurity 13 Improved solubility and target engagement
Halogens (F, Cl, Br) Lapatinib, 5j Enhanced binding via hydrophobic interactions
Methoxy/Phenoxy 5e, Lapatinib Modulate electronic effects and bioavailability

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